![molecular formula C21H23NO7 B14234447 2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid CAS No. 625833-53-6](/img/structure/B14234447.png)
2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanoyl-azanediyl backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid typically involves the condensation reaction between phenol and levulinic acid in the presence of a Brønsted acid catalyst . This reaction is crucial for obtaining the desired product with high regioselectivity towards the p,p’-isomer, which is of industrial interest. Industrial production methods focus on optimizing this reaction to achieve high yields and purity .
Análisis De Reacciones Químicas
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers, including epoxy resins and polycarbonates.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyphenyl groups play a crucial role in binding to these targets, leading to various biochemical pathways being activated or inhibited. This compound’s ability to form stable complexes with other molecules is key to its mechanism of action .
Comparación Con Compuestos Similares
2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid can be compared with similar compounds such as:
2,2-Bis(4-hydroxyphenyl)propane:
4,4’-Isopropylidenediphenol: This compound shares the hydroxyphenyl groups but has an isopropylidene linkage instead of the pentanoyl-azanediyl backbone.
The uniqueness of 2,2’-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
625833-53-6 |
|---|---|
Fórmula molecular |
C21H23NO7 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2-[4,4-bis(4-hydroxyphenyl)pentanoyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C21H23NO7/c1-21(14-2-6-16(23)7-3-14,15-4-8-17(24)9-5-15)11-10-18(25)22(12-19(26)27)13-20(28)29/h2-9,23-24H,10-13H2,1H3,(H,26,27)(H,28,29) |
Clave InChI |
WSJXKYXLRWTTOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)N(CC(=O)O)CC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


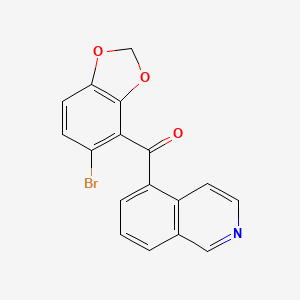
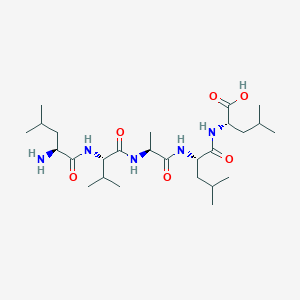
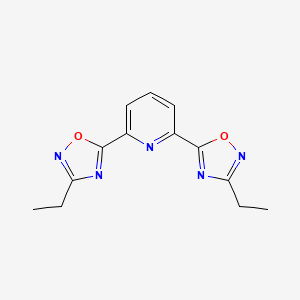
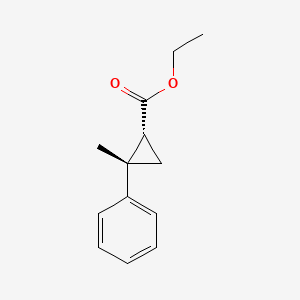
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
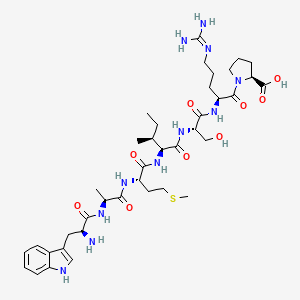
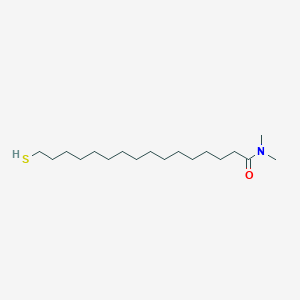
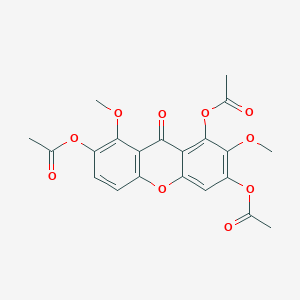
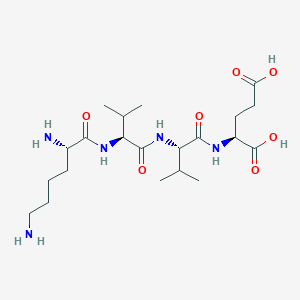
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
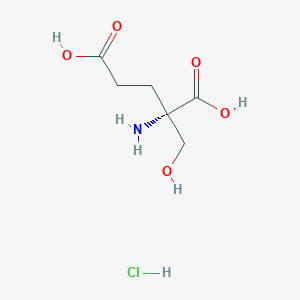
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
